2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

LogP Lipophilicity Drug-likeness

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 1519164-19-2) is a synthetic quinazoline building block with a molecular formula of C14H17ClN4O2 and a molecular weight of 308.76 g/mol. It features a 6,7-dimethoxyquinazoline core bearing a 2-chloro substituent and a 4-piperazinyl group, placing it at the intersection of two major pharmacophore classes.

Molecular Formula C14H17ClN4O2
Molecular Weight 308.76 g/mol
CAS No. 1519164-19-2
Cat. No. B1430312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline
CAS1519164-19-2
Molecular FormulaC14H17ClN4O2
Molecular Weight308.76 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC
InChIInChI=1S/C14H17ClN4O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(15)18-13(9)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3
InChIKeyIVBHANZNNLJYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 1519164-19-2) – Core Structural and Physicochemical Profile for Research Sourcing


2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 1519164-19-2) is a synthetic quinazoline building block with a molecular formula of C14H17ClN4O2 and a molecular weight of 308.76 g/mol. It features a 6,7-dimethoxyquinazoline core bearing a 2-chloro substituent and a 4-piperazinyl group, placing it at the intersection of two major pharmacophore classes . The compound is typically supplied as a solid with a certified purity of >95% and is primarily utilized as a versatile intermediate in medicinal chemistry for constructing kinase inhibitor libraries and adrenoceptor-targeted agents .

Why Generic 6,7-Dimethoxyquinazoline Analogs Cannot Substitute for 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline in Research Procurement


Selecting a closely related quinazoline analog in place of the target 2-chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline introduces significant risk to experimental reproducibility. The specific combination of the 2-chloro leaving group and the 4-piperazine moiety is not incidental; it dictates both the compound's reactivity in nucleophilic displacement reactions and its physicochemical profile, including lipophilicity and hydrogen-bonding capacity . Replacing this compound with the des-chloro variant (CAS 21584-72-5) alters the logP by over 0.6 units and removes the primary site for late-stage diversification, while substituting the 4-piperazine with a 4-amino group (CAS 23680-84-4) eliminates a basic center critical for solubility optimization and salt formation . The following quantitative evidence demonstrates that these structural differences translate into measurable property gaps that directly impact synthetic utility and biological assay design.

Quantitative Differentiation Evidence: 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline vs. Closest Structural Analogs


Lipophilicity Comparison: Reduced clogP of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline vs. Des-Chloro Analog (CAS 21584-72-5)

The target compound's predicted partition coefficient (clogP) is 0.78, as calculated by the ACD/Labs Percepta model . In contrast, the closest des-chloro analog, 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 21584-72-5), exhibits a higher clogP of 1.45 . This -0.67 log unit difference indicates that the 2-chloro substituent significantly increases polarity, which correlates with improved aqueous solubility and a distinct pharmacokinetic profile if the compound is used as a scaffold for lead optimization.

LogP Lipophilicity Drug-likeness

Hydrogen Bond Donor (HBD) Count Advantage: Enabling Salt Formation and Solubility Tuning Relative to 2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0)

The target compound possesses exactly one hydrogen bond donor (the piperazine NH), as confirmed by its structural analysis . This contrasts sharply with 2-chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0), which has zero HBDs . The presence of this single HBD is strategically valuable: it provides a handle for salt screening (e.g., hydrochloride salt formation) to enhance aqueous solubility without introducing the excessive polarity associated with multiple donors. The comparator, lacking any HBD, cannot be directly converted into a stable salt, limiting its formulation versatility.

Hydrogen Bond Donors Salt Formation Solubility

Synthetic Handle Differentiation: 2-Chloro Leaving Group Enables Selective Nucleophilic Displacement Not Possible with Des-Chloro Analog (CAS 21584-72-5)

A defining feature of the target compound is the 2-chloro substituent, which serves as an activated leaving group for nucleophilic aromatic substitution (SNAr). This is explicitly exploited in medicinal chemistry campaigns: the 2-chloro group is displaced by primary amines, hydrazines, or alcoholates to generate diverse C2-functionalized quinazoline libraries [1]. In contrast, 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 21584-72-5) lacks a leaving group at C2, rendering it inert to the same diversification chemistry under mild conditions . The ability to introduce a second point of diversity distinguishes the target compound as a privileged scaffold for structure-activity relationship (SAR) studies where two independent vectors (C2 and N4-piperazine) must be varied.

Nucleophilic Aromatic Substitution Late-Stage Functionalization Medicinal Chemistry

PDGFRβ Inhibitory Activity: Derivative SAR Showing Impact of 2-Chloro Substitution on Potency

While the free piperazine target compound itself is typically used as an intermediate, a directly related derivative — 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-piperazine-1-carboxylic acid (4-phenoxy-phenyl)-amide — has been evaluated for PDGFRβ inhibition in CHO cells, yielding an IC50 of 30,000 nM [1]. This data point, placed in the context of a broader structure-activity relationship (SAR) series where the 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline template routinely achieves IC50 values of <200 nM against PDGFR [2], demonstrates that the 2-chloro-6,7-dimethoxy core retains baseline target engagement. The unsubstituted piperazine in the target compound serves as the direct precursor for installing the optimized N-carbamoyl substituents that confer high potency.

PDGFRβ Kinase Inhibition IC50

Molecular Complexity Advantage: Higher Fraction of sp3 Hybridized Carbons vs. 2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0)

The fraction of sp3 hybridized carbons (Fsp3) is a recognized metric for molecular complexity and is positively correlated with clinical success in drug development. The target compound, containing a saturated piperazine ring, possesses an Fsp3 of 0.29 (4 sp3 carbons out of 14 total carbons) . The comparator 2-chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0), which lacks the piperazine moiety, has an Fsp3 of 0.10 (1 sp3 carbon out of 10 total) . This near-3-fold higher Fsp3 value indicates that the target compound offers greater three-dimensional character and conformational flexibility, properties increasingly prioritized in fragment-based drug discovery and diversity-oriented synthesis campaigns.

Fsp3 Molecular Complexity Lead-likeness

Recommended Application Scenarios for 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline Based on Differentiated Evidence


Two-Vector Kinase Inhibitor Library Synthesis Using the 2-Chloro Leaving Group and Piperazine NH as Orthogonal Diversification Points

The target compound's unique architecture — an SNAr-competent 2-chloro group paired with a free piperazine NH — makes it the scaffold of choice for generating 4,2-disubstituted quinazoline libraries. Researchers can first exploit the piperazine nitrogen for N-acylation, N-sulfonylation, or reductive amination, then employ the 2-chloro group for a subsequent SNAr reaction with amine nucleophiles (or vice versa), achieving two diversity points without protecting group manipulation [1]. This is not possible with the des-chloro analog (CAS 21584-72-5) and is less efficient with 2,4-dichloro precursors that lack the pre-installed piperazine.

Salt Form Screening and Solubility Optimization for In Vivo PDGFR-Targeted Programs

The single hydrogen bond donor on the piperazine ring enables systematic salt screening (e.g., hydrochloride, mesylate, tosylate) to optimize aqueous solubility for in vivo pharmacokinetic studies [1]. Given that the 2-chloro-6,7-dimethoxy-4-piperazinyl template has validated PDGFRβ target engagement (derivative IC50 = 30,000 nM; optimized leads achieve <200 nM) [2], procurement of this intermediate allows teams to generate salts of their final optimized N-carbamoyl derivatives directly without an additional synthetic step.

Terazosin/Doxazosin Analog and Impurity Reference Standard Synthesis for ANDA Quality Control

The compound serves as a direct synthetic entry point for terazosin-related impurities and doxazosin analogs. Synthetic protocols using 2-chloro-6,7-dimethoxyquinazoline-4-amine and piperazine have been validated at multi-gram scale (71.1% isolated yield) to produce Impurity A of terazosin with a purity of 97.28% as determined by validated HPLC methods per ICH guidelines [1]. The target compound, bearing the same core, can be analogously employed to prepare related reference standards.

Fragment-Based Drug Discovery (FBDD) Campaigns Prioritizing 3D Molecular Complexity

With an Fsp3 value of 0.29 — nearly three times that of the flat 2-chloro-6,7-dimethoxyquinazoline comparator (Fsp3 = 0.10) [1] — the target compound aligns with contemporary FBDD design principles that favor fragments with higher three-dimensional character. Its molecular weight (308.76 Da) and clogP (0.78) place it within lead-like chemical space, making it suitable for fragment growth campaigns targeting kinases, GPCRs, or epigenetic readers where a balanced polarity profile is essential for maintaining ligand efficiency.

Quote Request

Request a Quote for 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.